3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione
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Overview
Description
3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione is a complex organic compound belonging to the triazolopyridazine class
Mechanism of Action
Target of Action
The compound, 3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known to interact with a variety of enzymes and receptors, making them versatile in their biological activities
Mode of Action
The mode of action of this compound is likely to involve interactions with its target receptors or enzymes. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile . It can make specific interactions with different target receptors . .
Biochemical Pathways
Derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , which may provide some insights into the likely pharmacokinetic properties of this compound.
Result of Action
Given the diverse pharmacological activities associated with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione typically involves multiple steps, starting with the formation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
6-((2,5-Dimethoxyphenyl)thio)-3-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness: 3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture distinguishes it from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-10(23)17(11(2)24)27-16-8-7-15-19-20-18(22(15)21-16)12-5-6-13(25-3)14(9-12)26-4/h5-9,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZGLGGNOFRLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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